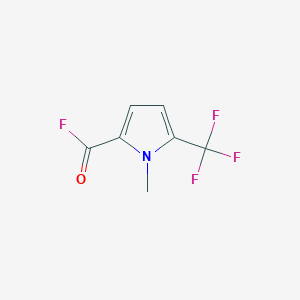
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated pyrrole derivative that has been synthesized using various methods to explore its potential applications in different fields.
Mechanism Of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical And Physiological Effects
Studies have shown that 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce inflammation and improve the survival rate of animals with certain diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes, making it an ideal tool for studying their function. However, one of the main limitations of using this compound is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Future Directions
There are many potential future directions for research on 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other molecules. Additionally, new synthesis methods may be developed to produce this compound more efficiently and with higher purity. Finally, the potential use of this compound in other fields, such as materials science and catalysis, may also be explored.
Synthesis Methods
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been achieved using different methods. One of the most common methods involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by treatment with hydrogen fluoride. Another method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with oxalyl chloride, followed by treatment with hydrogen fluoride. These methods have been optimized to produce high yields of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride with high purity.
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various biologically active compounds. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
properties
CAS RN |
170693-22-8 |
|---|---|
Product Name |
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride |
Molecular Formula |
C7H5F4NO |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
InChI Key |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Canonical SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
synonyms |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



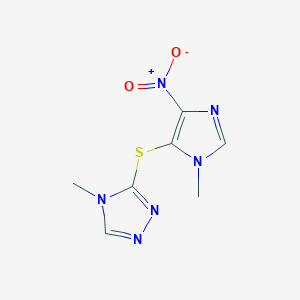
![(1R,2R,5S,6R)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B70803.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
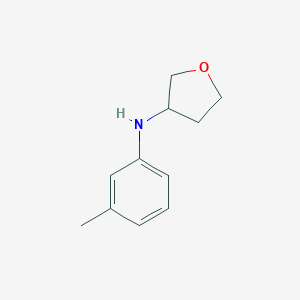
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
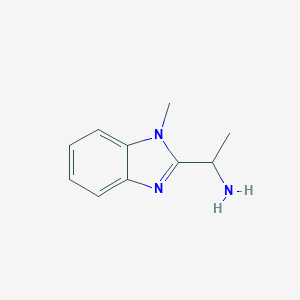
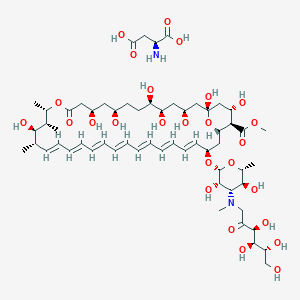
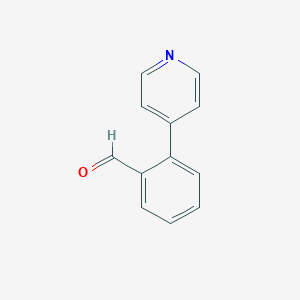
![4-Hydroxy-8-iodoindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B70816.png)
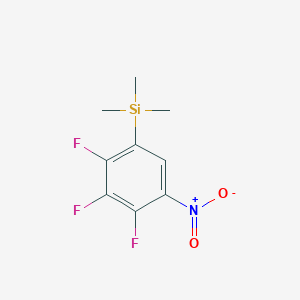
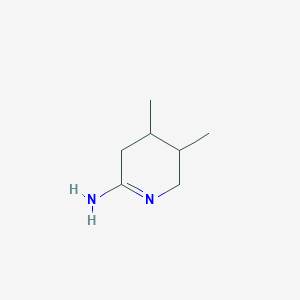
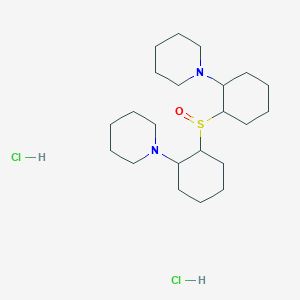
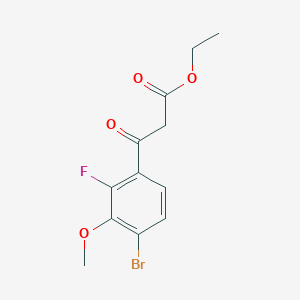
![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)